[2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine
Description
2-(4-Chlorophenyl)ethylamine is a secondary amine featuring a 4-chlorophenyl group attached to an ethylamine backbone, with a branched pentan-2-yl group substituting the amine nitrogen. This structure combines aromatic and aliphatic components, influencing its physicochemical properties, such as lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYCDNAZFJYVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)ethylamine, also known as a substituted phenyl ethylamine, has garnered attention due to its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of 2-(4-Chlorophenyl)ethylamine features a chlorinated phenyl ring attached to an ethyl chain, which is further connected to a pentan-2-yl amine group. This structural configuration is significant for its interaction with various biological targets.
The biological activity of 2-(4-Chlorophenyl)ethylamine is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and adrenergic systems. Research indicates that compounds with similar structures often act as modulators of neurotransmitter release and reuptake.
2. Pharmacological Effects
Studies have shown that 2-(4-Chlorophenyl)ethylamine exhibits several pharmacological effects:
- Stimulant Activity : Similar compounds have demonstrated stimulant properties by increasing the release of dopamine and norepinephrine in the brain.
- Anxiolytic Effects : Some derivatives have been reported to possess anxiolytic (anti-anxiety) properties, potentially through modulation of serotonin receptors.
Data Tables
The following table summarizes key studies and findings related to the biological activity of 2-(4-Chlorophenyl)ethylamine:
Case Studies
Several case studies have investigated the effects of 2-(4-Chlorophenyl)ethylamine on various biological systems:
- In Vitro Studies : Research conducted on neuronal cell lines demonstrated that this compound can enhance cell viability under oxidative stress conditions, suggesting potential neuroprotective effects.
- Animal Models : In rodent models, administration of 2-(4-Chlorophenyl)ethylamine resulted in significant behavioral changes consistent with increased locomotion and reduced anxiety, supporting its stimulant and anxiolytic properties.
- Human Trials : Preliminary trials indicated that similar compounds could improve cognitive function in patients with mild cognitive impairment, although specific data on 2-(4-Chlorophenyl)ethylamine remains limited.
Research Findings
Recent studies have focused on optimizing the pharmacological profile of compounds related to 2-(4-Chlorophenyl)ethylamine. For instance, modifications to the side chains have been explored to enhance selectivity for specific receptors while minimizing side effects.
Key Findings:
- Selectivity : Adjustments in the molecular structure have led to increased selectivity for dopamine receptor subtypes, which may enhance therapeutic efficacy while reducing adverse effects.
- Toxicity Profile : Toxicological assessments indicate that while some derivatives exhibit promising activity, careful evaluation is necessary to understand their safety profiles fully.
Scientific Research Applications
Overview
2-(4-Chlorophenyl)ethylamine, with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol, is a compound that has garnered interest in various scientific research applications. Its structure features a chlorinated phenyl ring attached to an ethyl chain, further connected to a pentan-2-yl amine group, which is significant for its biological interactions.
The compound exhibits potential biological activities primarily through its interaction with neurotransmitter systems, particularly the dopaminergic and adrenergic systems. Research indicates that similar compounds can modulate neurotransmitter release and reuptake, leading to various pharmacological effects.
Key Pharmacological Effects
- Stimulant Activity : Similar compounds have shown stimulant properties by increasing dopamine and norepinephrine release in the brain.
- Anxiolytic Effects : Some derivatives possess anxiolytic properties, potentially through modulation of serotonin receptors.
Data Tables
The following table summarizes key studies and findings related to the biological activity of 2-(4-Chlorophenyl)ethylamine:
| Study Type | Findings |
|---|---|
| In Vitro Studies | Enhanced cell viability under oxidative stress conditions, indicating neuroprotective effects. |
| Animal Models | Increased locomotion and reduced anxiety in rodent models, supporting stimulant and anxiolytic properties. |
| Human Trials | Preliminary trials suggest cognitive function improvement in patients with mild cognitive impairment. |
Case Studies
Several case studies have explored the effects of 2-(4-Chlorophenyl)ethylamine:
- In Vitro Studies : Research on neuronal cell lines indicated that this compound can enhance cell viability under oxidative stress conditions, suggesting potential neuroprotective effects.
- Animal Models : In rodent models, administration resulted in significant behavioral changes consistent with increased locomotion and reduced anxiety, supporting its stimulant and anxiolytic properties.
- Human Trials : Preliminary trials indicated that similar compounds could improve cognitive function in patients with mild cognitive impairment, although specific data on 2-(4-Chlorophenyl)ethylamine remains limited.
Research Findings
Recent studies have focused on optimizing the pharmacological profile of compounds related to 2-(4-Chlorophenyl)ethylamine. Key findings include:
- Selectivity : Structural modifications have led to increased selectivity for dopamine receptor subtypes, enhancing therapeutic efficacy while minimizing side effects.
- Toxicity Profile : Toxicological assessments indicate that while some derivatives exhibit promising activity, careful evaluation is necessary to understand their safety profiles fully.
Comparison with Similar Compounds
Substituent Effects on Amine Nitrogen
The nature of the substituent on the amine nitrogen critically impacts molecular interactions. Key comparisons include:
N-Methyl-4-chlorophenethylamine () :
- Structure : Methyl group instead of pentan-2-yl.
- Impact : The smaller methyl group reduces steric hindrance and lipophilicity (predicted logP ~1.5) compared to the pentan-2-yl analog (logP ~3.5). This may enhance solubility but reduce membrane permeability.
- [2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine (): Structure: Benzyl group with a 2-methylphenyl substituent.
Chlorophenyl Positional Isomerism
- (2-Chlorophenyl)methylamine (): Structure: 2-chlorophenyl instead of 4-chlorophenyl. This positional change may reduce binding affinity compared to the para-substituted analog .
Physicochemical Properties
A comparative table of key parameters:
| Compound | Molecular Weight (g/mol) | Predicted logP | Substituent on Amine | Chlorophenyl Position | Notable Features |
|---|---|---|---|---|---|
| 2-(4-Chlorophenyl)ethylamine | 227.7 | ~3.5 | Pentan-2-yl | 4-chloro | High lipophilicity, branched chain |
| N-Methyl-4-chlorophenethylamine | 169.7 | ~1.5 | Methyl | 4-chloro | Compact, hydrophilic |
| L-745,870 | 320.8 | ~2.8 | Piperazine | 4-chloro | Rigid heterocycle, D4 antagonist |
| [2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine | 259.8 | ~3.2 | Benzyl (2-methyl) | 4-chloro | Aromatic bulk, π-π interactions |
Research Implications
- Metabolic Stability : The branched pentan-2-yl group may slow oxidative metabolism compared to straight-chain or aromatic substituents, as seen in ethyl ester derivatives () .
- Receptor Selectivity : While L-745,870 shows D4 selectivity, the pentan-2-yl analog’s lack of a heterocycle suggests divergent binding profiles. In vitro assays are needed to confirm activity .
Preparation Methods
Alkylation of Pentan-2-amine
An alternative method involves direct alkylation of pentan-2-amine with a 2-(4-chlorophenyl)ethyl halide, such as the corresponding bromide or chloride.
Step 1: Preparation of 2-(4-chlorophenyl)ethyl halide
This can be synthesized by halogenation of 2-(4-chlorophenyl)ethanol or via substitution reactions on 2-(4-chlorophenyl)ethyl derivatives.Step 2: Nucleophilic substitution
Pentan-2-amine is reacted with the halide under basic conditions to afford the secondary amine.-
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate or sodium hydride to deprotonate the amine and enhance nucleophilicity
- Temperature: Elevated temperatures (50–100 °C) to promote substitution
- Time: Several hours
-
- Straightforward and scalable
- Uses readily available starting materials
-
- Possible formation of tertiary amine by overalkylation
- Requires careful control of stoichiometry and reaction time
Reaction Optimization and Yields
| Method | Solvent(s) | Reducing Agent/Base | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | Methanol, DCM | NaBH3CN or Pd/C + H2 | 25–50 | 12–24 hours | 70–85 | High selectivity, mild conditions |
| Alkylation | DMF, DMSO | K2CO3 or NaH | 50–100 | 6–12 hours | 60–80 | Risk of overalkylation, requires control |
Supporting Research Findings
The choice of solvent significantly affects nucleophilicity and reaction rate in alkylation; polar aprotic solvents like DMF enhance the reaction efficiency by stabilizing the transition state and increasing the nucleophilicity of the amine.
Reductive amination is favored for its selectivity and mildness, especially when sensitive functional groups are present.
Reaction parameters such as temperature and stoichiometry must be optimized to avoid side products like tertiary amines or incomplete conversion.
Literature on related amine syntheses suggests that the use of catalytic hydrogenation with Pd/C provides cleaner reactions compared to chemical hydride reductions, though the latter is often more accessible for small-scale synthesis.
Summary Table of Key Preparation Methods
| Step | Reductive Amination | Alkylation |
|---|---|---|
| Starting Materials | 2-(4-Chlorophenyl)acetaldehyde + pentan-2-amine | Pentan-2-amine + 2-(4-chlorophenyl)ethyl halide |
| Reaction Type | Imine formation followed by reduction | Nucleophilic substitution |
| Common Reducing Agent/Base | Sodium cyanoborohydride or Pd/C + H2 | Potassium carbonate or sodium hydride |
| Solvent | Methanol, DCM | DMF, DMSO |
| Temperature | Room temperature to 50 °C | 50–100 °C |
| Reaction Time | 12–24 hours | 6–12 hours |
| Yield Range | 70–85% | 60–80% |
| Key Advantages | High selectivity, mild conditions | Simple, scalable |
| Key Limitations | Requires aldehyde intermediate | Risk of overalkylation |
Additional Notes
The molecular structure of 2-(4-Chlorophenyl)ethylamine is represented by the SMILES notation
CCCC(C)NCCC1=CC=C(C=C1)Cland InChIInChI=1S/C13H20ClN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3.Reaction monitoring can be performed by standard chromatographic and spectroscopic methods such as TLC, NMR, and mass spectrometry to confirm product formation and purity.
The compound’s reactivity as a secondary amine allows for further functionalization, which can be useful in medicinal chemistry applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
